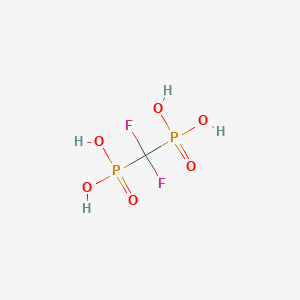

Difluoromethylene diphosphonate

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Organophosphonates - Diphosphonates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

[difluoro(phosphono)methyl]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4F2O6P2/c2-1(3,10(4,5)6)11(7,8)9/h(H2,4,5,6)(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSRBLOWVRMGXEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(P(=O)(O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4F2O6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60147445 | |

| Record name | Difluoromethylene diphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60147445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10596-32-4 | |

| Record name | Difluoromethylene diphosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010596324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Difluoromethylene diphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60147445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Unyielding Mimic: A Technical Guide to Difluoromethylene Diphosphonate

Foreword

In the intricate dance of biochemical processes, the phosphate group reigns supreme. Its transfer, hydrolysis, and recognition are fundamental to life itself. Yet, for researchers aiming to dissect and manipulate these pathways, the inherent instability of the pyrophosphate linkage presents a formidable challenge. Enter difluoromethylene diphosphonate (DFMDP), a molecule engineered to mirror the essential characteristics of pyrophosphate while offering a steadfast chemical resolve. This guide provides an in-depth exploration of the chemical properties and structural intricacies of DFMDP, offering a technical resource for researchers, scientists, and drug development professionals seeking to leverage this remarkable phosphate bioisostere.

Structural Architecture: A Tale of Isosterism

The efficacy of this compound as a pyrophosphate analogue is rooted in its remarkable structural mimicry. The substitution of the labile P-O-P bridge with a robust P-CF₂-P linkage creates a molecule that is spatially and electronically akin to its natural counterpart, yet resistant to enzymatic cleavage.[1][2][3]

Molecular Identity

-

Chemical Name: [difluoro(phosphono)methyl]phosphonic acid[4]

-

Molecular Formula: CH₄F₂O₆P₂[4]

-

Molecular Weight: 211.98 g/mol [4][]

-

CAS Number: 10596-32-4[4]

Key Structural Parameters: A Comparative Analysis

A defining feature of DFMDP is the close resemblance of its key geometric parameters to those of a pyrophosphate. This structural fidelity is crucial for its ability to be recognized and bound by enzymes that naturally interact with pyrophosphates. X-ray crystallography studies have been instrumental in elucidating these similarities.[6]

| Parameter | Pyrophosphate (P-O-P) | This compound (P-CF₂-P) |

| P-X-P Bond Angle | ~130° | ~117° |

| P-X Bond Length | ~1.6 Å | ~1.8 Å |

| pKa Values | Similar to pyrophosphate | Closely mimics the pKa of pyrophosphate |

Data compiled from multiple sources.[1]

The P-CF₂-P bond angle in DFMDP, while slightly smaller than the P-O-P angle in pyrophosphates, still allows the molecule to adopt a similar three-dimensional conformation. The introduction of the electron-withdrawing fluorine atoms also ensures that the acidity of the phosphonate groups closely matches that of the phosphate groups in pyrophosphate, a critical factor for maintaining similar charge distribution and interaction profiles within a biological environment.[1]

Diagram 1: Structural Comparison of Pyrophosphate and this compound

Caption: A 2D representation of pyrophosphate and its bioisostere, this compound.

Chemical Properties and Reactivity

The defining chemical characteristic of this compound is its exceptional stability, particularly in comparison to the pyrophosphate linkage it emulates.

Hydrolytic Stability

The P-C bond is significantly more resistant to both chemical and enzymatic hydrolysis than the P-O bond of a pyrophosphate. This stability is the cornerstone of its utility in biological studies, allowing researchers to "trap" enzyme-substrate complexes and investigate biological pathways without the complication of substrate degradation.[3][7]

Acidity

As previously mentioned, the pKa values of the phosphonate groups in DFMDP are very similar to those of the phosphate groups in pyrophosphate. This is a direct consequence of the strong electron-withdrawing nature of the two fluorine atoms on the bridging carbon. This property is crucial for its function as a bioisostere, as it ensures a similar charge state at physiological pH, which is vital for recognition and binding by enzymes.[1]

Chelation Properties

Like pyrophosphates, diphosphonates are excellent chelating agents for divalent metal ions, such as Mg²⁺ and Ca²⁺. This is an important consideration in biological systems where these ions are often cofactors for enzymes that process phosphate-containing substrates.

Synthesis and Characterization

The synthesis of this compound and its derivatives has been a subject of considerable research, with several effective strategies now available.

General Synthetic Strategies

A common approach to synthesizing symmetrical difluoromethylene diphosphonates involves the fluorination of a methylenebisphosphonate precursor.[1][2] A widely used method employs N-fluorobenzenesulfonimide (NFSI) as the fluorinating agent.[1] For the synthesis of unsymmetrical derivatives, an orthogonal deprotection–condensation strategy has been developed, allowing for the stepwise functionalization of the two phosphonate groups.[1][2][8]

Diagram 2: Generalized Synthetic Workflow for a Symmetrical DFMDP Derivative

Caption: A simplified workflow for the synthesis of this compound analogues.

Experimental Protocol: Synthesis of Tetraethyl Difluoromethylene Bisphosphonate

The following is a representative protocol for a key step in DFMDP synthesis, based on literature procedures.[1]

Objective: To synthesize tetraethyl difluoromethylene bisphosphonate from tetraethyl methylenebisphosphonate.

Materials:

-

Tetraethyl methylenebisphosphonate

-

N-Fluorobenzenesulfonimide (NFSI)

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF)

-

Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

-

Dissolve tetraethyl methylenebisphosphonate in anhydrous THF in a flame-dried flask under an inert atmosphere.

-

Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

-

Slowly add a solution of N-fluorobenzenesulfonimide in anhydrous THF to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for a specified period (e.g., 12-24 hours).

-

Quench the reaction with a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure tetraethyl difluoromethylene bisphosphonate.

Causality in Experimental Choices:

-

Anhydrous Conditions and Inert Atmosphere: The reagents are sensitive to moisture and air, which can lead to side reactions and reduced yields.

-

Low Temperature: The initial reaction is performed at a low temperature to control the exothermicity of the fluorination reaction and improve selectivity.

-

Column Chromatography: This purification step is essential to remove unreacted starting materials and byproducts, ensuring the high purity of the final product required for subsequent reactions.

Characterization Techniques

The structure and purity of this compound and its derivatives are confirmed using a suite of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

³¹P NMR: This is a particularly informative technique for phosphorus-containing compounds. DFMDP typically shows a characteristic triplet in its proton-decoupled ³¹P NMR spectrum due to coupling with the two fluorine atoms.[1] The coupling constant (J(P,F)) provides valuable structural information.

-

¹⁹F NMR: This technique directly observes the fluorine nuclei, providing information about their chemical environment.

-

¹H and ¹³C NMR: These are used to confirm the overall structure of the molecule, particularly the organic moieties attached to the phosphonate groups.[9]

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compounds.[10][11] Tandem mass spectrometry (MS/MS) can provide structural information through analysis of fragmentation patterns.[10]

-

X-ray Crystallography: This technique provides the definitive three-dimensional structure of the molecule in the solid state, allowing for precise determination of bond lengths, bond angles, and overall conformation.[6][12][13][14][15]

Applications in Research and Drug Development

The unique combination of structural mimicry and chemical stability makes this compound an invaluable tool in various scientific disciplines.

Mechanistic Studies of Enzymes

By replacing the natural pyrophosphate-containing substrate with a DFMDP analogue, researchers can study enzyme-substrate interactions without the complication of the substrate being turned over. This allows for the "freezing" of the enzymatic reaction at the binding stage, facilitating techniques like X-ray crystallography to determine the structure of the enzyme-inhibitor complex. This provides critical insights into the enzyme's mechanism of action.[16]

Development of Therapeutic Agents

The stability of the P-CF₂-P linkage makes DFMDP an attractive scaffold for the design of therapeutic agents. By incorporating the DFMDP moiety into molecules that target specific enzymes, it is possible to create potent and stable inhibitors.[17] This approach is particularly relevant for enzymes involved in phosphate metabolism, which are often implicated in diseases such as cancer and infectious diseases.[17] For instance, DFMDP-containing compounds have been investigated as inhibitors of protein tyrosine phosphatases.[17]

Diagram 3: DFMDP as a Mechanistic Probe and Therapeutic Scaffold

Caption: The dual role of DFMDP in elucidating enzyme mechanisms and as a foundation for drug design.

Conclusion

This compound stands as a testament to the power of rational molecular design. Its ability to faithfully mimic the structure and electronic properties of the ubiquitous pyrophosphate moiety, while possessing the chemical fortitude to resist degradation, has cemented its place as an indispensable tool for the scientific community. From unraveling the intricate mechanisms of enzymes to providing a robust scaffold for the development of novel therapeutics, the applications of DFMDP are vast and continue to expand. This guide has provided a comprehensive overview of its core chemical and structural features, offering a foundation for researchers to confidently employ this remarkable molecule in their own investigations.

References

-

Guo, J., Balić, P., Borodkin, V. S., & Codée, J. D. C. (2024). Synthesis of Unsymmetrical Difluoromethylene Bisphosphonates. Organic Letters, 26(3), 739–744. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 73182, this compound. Retrieved from [Link]

-

Guo, J., Balić, P., Borodkin, V. S., & Codée, J. D. C. (2024). Synthesis of Unsymmetrical Difluoromethylene Bisphosphonates. ACS Organic Letters. [Link]

-

Shevchuk, M. V., Han, J., & Röschenthaler, G.-V. (2021). Chemistry of difluoromethylene phosphonates: history, state of the art, and prospects. RSC Advances, 11(43), 26656-26683. [Link]

-

Shevchuk, M. V., Han, J., & Röschenthaler, G.-V. (2021). Recent Advances in Synthesis of Difluoromethylene Phosphonates for Biological Applications. Advanced Synthesis & Catalysis, 363(12), 2978-3003. [Link]

-

Berkowitz, D. B., Eggen, M., Shen, Q., & Sloss, D. G. (2011). The α,α-Difluorinated Phosphonate L-pSer-Analogue: An Accessible Chemical Tool for Studying Kinase-Dependent Signal Transduction in Vitro, and In Living Cells. The Enzymes, 29, 1-30. [Link]

-

Guo, J., Balić, P., Borodkin, V. S., & Codée, J. D. C. (2024). Synthesis of Unsymmetrical Difluoromethylene Bisphosphonates. Organic Letters, 26(3), 739–744. [Link]

-

Gouverneur, V., & Tredwell, M. (2016). New Prospects toward the Synthesis of Difluoromethylated Phosphate Mimics. Chemistry (Weinheim an der Bergstrasse, Germany), 22(30), 10284–10293. [Link]

-

ResearchGate. (n.d.). Difluoromethylenediphosphonate: A Convenient, Scalable, and High-Yielding Synthesis. Retrieved from [Link]

-

Chambers, R. D., O'Hagan, D., Lamont, R. B., & Jain, S. C. (1990). The difluoromethylenephosphonate moiety as a phosphate mimic: X-ray structure of 2-amino-1,1-difluoroethylphosphonic acid. Journal of the Chemical Society, Chemical Communications, (15), 1053–1054. [Link]

-

American Chemical Society. (2023). Discovery of benzothiophene difluoromethyl phosphonates (DFMP) as potent PTPN1/2-dual inhibitors through structure-based drug design (SBDD). ACS Fall 2023. [Link]

-

Pharmaffiliates. (n.d.). Difluoromethylenediphosphonic Acid Sodium Salt. Retrieved from [Link]

-

ResearchGate. (n.d.). Difluoromethylene phosphonates as high‐tech tools in biochemical and biomedical research. Retrieved from [Link]

-

American Chemical Society Publications. (2024). Synthesis of Unsymmetrical Difluoromethylene Bisphosphonates. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Retrieved from [Link]

-

Ojima, I., & Kuznetsova, L. (2015). Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids. Journal of Fluorine Chemistry, 178, 133-146. [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

-

Li, B., Liu, Y., & Zhang, H. (2023). Mass Spectrometry-Based Spatial Multiomics Revealed Bioaccumulation Preference and Region-Specific Responses of PFOS in Mice Cardiac Tissue. Environmental Science & Technology, 57(4), 1639-1648. [Link]

-

Chemistry LibreTexts. (2023). X-ray Crystallography. Retrieved from [Link]

-

Carnegie Mellon University. (n.d.). X-ray crystallography. Retrieved from [Link]

-

ResearchGate. (n.d.). The F‐Difluoromethyl Group: Challenges, Impact and Outlook. Retrieved from [Link]

-

ResearchGate. (n.d.). Electrospray ionization mass spectrometry and tandem mass spectrometry of clodronate and related bisphosphonate and phosphonate compounds. Retrieved from [Link]

-

University of Freiburg. (n.d.). X-ray Diffraction - Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Fourier transform mass spectrometry for metabolome analysis. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of Unsymmetrical Difluoromethylene Bisphosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | CH4F2O6P2 | CID 73182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The difluoromethylenephosphonate moiety as a phosphate mimic: X-ray structure of 2-amino-1,1-difluoroethylphosphonic acid - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Unsymmetrical Difluoromethylene Bisphosphonates [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Fourier transform mass spectrometry for metabolome analysis - Analyst (RSC Publishing) [pubs.rsc.org]

- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. web.stanford.edu [web.stanford.edu]

- 15. X-ray Diffraction - Information [chemgeo.uni-jena.de]

- 16. The α,α-Difluorinated Phosphonate L-pSer-Analogue: An Accessible Chemical Tool for Studying Kinase-Dependent Signal Transduction in Vitro, and In Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery of benzothiophene difluoromethyl phosphonates (DFMP) as potent PTPN1/2-dual inhibitors through structure-based drug design (SBDD) - American Chemical Society [acs.digitellinc.com]

The Genesis of a Stable Phosphate Mimic: A Technical Guide to the Discovery and History of Difluoromethylene Diphosphonate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Phosphate Stability in Biology

In the intricate molecular machinery of life, phosphate esters and anhydrides are ubiquitous, forming the backbone of nucleic acids, mediating cellular energy transfer through adenosine triphosphate (ATP), and governing a vast array of signaling pathways via protein phosphorylation. However, the inherent lability of the P-O bond to enzymatic hydrolysis presents a significant challenge for researchers seeking to develop therapeutic agents that can modulate these pathways. This guide delves into the discovery and history of a pivotal molecule designed to overcome this hurdle: difluoromethylene diphosphonate. By replacing the hydrolytically susceptible oxygen atom of a pyrophosphate with a robust difluoromethylene (-CF2-) group, scientists created a non-hydrolyzable isostere that has become an invaluable tool in drug discovery and chemical biology.

A Historical Trajectory: From Simple Phosphonates to Sophisticated Bioisosteres

The journey to this compound is a multi-chapter story built upon the foundations of organophosphorus chemistry.

-

1897: The first synthesis of a bisphosphonate compound is credited to Von Baeyer and Hofmann, laying the fundamental chemical groundwork for this class of molecules.[1]

-

Mid-20th Century: The Michaelis-Arbuzov reaction, discovered earlier, becomes a cornerstone for the synthesis of phosphonate esters, enabling broader exploration of organophosphorus compounds.[1]

-

1980s: A significant leap forward occurs with the first synthesis of difluoromethylene phosphonates through a process called phosphoryldifluoromethylation.[2] This marked the beginning of the development of these compounds as stable bioisosteres of phosphates.

The Rationale Behind the Fluorine Substitution: A Tale of Two Electrons

The genius of the this compound design lies in the unique properties of the fluorine atom. The replacement of the P-O-P linkage with a P-CF2-P bridge was a strategic choice rooted in fundamental chemical principles. The high electronegativity of the two fluorine atoms withdraws electron density from the central carbon atom. This electron-withdrawing effect is crucial as it lowers the pKa values of the phosphonate groups, making them more closely resemble the acidity of natural pyrophosphates under physiological conditions.[2] This mimicry is essential for the molecule to be recognized and bind to the active sites of enzymes that process pyrophosphate-containing substrates.

Furthermore, the P-C bond is significantly more resistant to enzymatic cleavage than the P-O bond, rendering this compound analogues non-hydrolyzable. This stability allows them to act as potent and long-lasting inhibitors of their target enzymes.

Synthesis of a Key Precursor: Tetraethyl Difluoromethylene Bisphosphonate

A common and versatile starting material for the synthesis of more complex this compound analogues is tetraethyl difluoromethylene bisphosphonate. The following is a representative experimental protocol for its synthesis.

Experimental Protocol: Synthesis of Tetraethyl Difluoromethylene Bisphosphonate

Materials:

-

Tetraethyl methylenebisphosphonate

-

N-fluorobenzenesulfonimide (NFSI)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Argon or Nitrogen gas for inert atmosphere

-

Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Preparation: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and an argon/nitrogen inlet is charged with a suspension of sodium hydride (2.2 equivalents) in anhydrous THF.

-

Deprotonation: A solution of tetraethyl methylenebisphosphonate (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 1 hour to ensure complete deprotonation.

-

Fluorination: The reaction mixture is cooled back down to -78 °C (dry ice/acetone bath). A solution of N-fluorobenzenesulfonimide (2.1 equivalents) in anhydrous THF is added dropwise via the dropping funnel.

-

Reaction: The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Quenching and Extraction: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted three times with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford pure tetraethyl difluoromethylene bisphosphonate.

Caption: Synthetic workflow for tetraethyl difluoromethylene bisphosphonate.

Physicochemical Properties: A Quantitative Comparison

The success of difluoromethylene diphosphonates as pyrophosphate mimics is quantifiable through their physicochemical properties. The following table provides a comparison of key parameters.

| Property | Pyrophosphate (P-O-P) | Methylene Diphosphonate (P-CH2-P) | This compound (P-CF2-P) |

| pKa2 | ~5.8 | ~7.5 | ~6.0 |

| pKa3 | ~8.2 | ~10.5 | ~8.5 |

| P-X-P Bond Angle | ~130° | ~117° | ~117° |

| P-X Bond Length | ~1.63 Å | ~1.80 Å | ~1.85 Å |

| Hydrolytic Stability | Labile | Stable | Very Stable |

Note: Exact values can vary depending on the specific substituents and the method of measurement.

Mechanism of Action: Competitive Inhibition of Pyrophosphate-Utilizing Enzymes

Difluoromethylene diphosphonates exert their biological effects primarily by acting as competitive inhibitors of enzymes that utilize pyrophosphate-containing substrates. A prime example is farnesyl pyrophosphate synthase (FPPS) , a key enzyme in the mevalonate pathway responsible for the synthesis of isoprenoids. Nitrogen-containing bisphosphonates, a major class of drugs for osteoporosis, are known to target FPPS.[3][4][5]

The this compound moiety mimics the natural substrate, farnesyl pyrophosphate, binding to the active site of FPPS.[5] However, due to the non-hydrolyzable P-CF2-P bond, the enzymatic reaction is stalled. This inhibition of FPPS disrupts the synthesis of essential isoprenoids, leading to the observed therapeutic effects, such as the inhibition of bone resorption by osteoclasts.

Crystal structures of FPPS in complex with bisphosphonate inhibitors have revealed the molecular details of this interaction.[6][7][8] The phosphonate groups coordinate with magnesium ions and conserved aspartate residues in the active site, mimicking the binding of the natural pyrophosphate group.[7][8] The remainder of the inhibitor molecule can then occupy other pockets within the active site, providing opportunities for designing selective and potent inhibitors.[7]

Caption: Competitive inhibition of FPPS by a this compound analogue.

Biological Activity and Therapeutic Applications

The unique properties of difluoromethylene diphosphonates have led to their exploration in a wide range of therapeutic areas.

Bone Diseases

The most well-established application of bisphosphonates, including their difluoromethylene analogues, is in the treatment of bone disorders characterized by excessive bone resorption, such as osteoporosis and Paget's disease.[1] By inhibiting FPPS in osteoclasts, these compounds reduce the activity of these bone-resorbing cells.

Oncology

The mevalonate pathway is also crucial for the proliferation and survival of cancer cells. Consequently, FPPS inhibitors are being investigated as potential anti-cancer agents.[5]

Infectious Diseases

The mevalonate pathway is essential in various pathogens, but absent in some bacteria, making FPPS an attractive target for the development of novel anti-infective agents.

Future Perspectives

The discovery of this compound has had a profound impact on medicinal chemistry and drug discovery. The principle of using a stable, isosteric mimic to inhibit an enzyme has been applied to numerous other target classes. Future research in this area is likely to focus on the development of more potent and selective this compound-based inhibitors for a variety of diseases. The continued exploration of their potential in oncology and infectious diseases holds particular promise. Furthermore, the use of these molecules as chemical probes will continue to be invaluable for dissecting the complex roles of phosphate-mediated processes in biology.

References

- Shevchuk, M., & Röschenthaler, G.-V. (2022). Chemistry of difluoromethylene phosphonates: history, state of the art, and prospects. Ukrainica Bioorganica Acta, 17(1), 40-55.

-

ResearchGate. (n.d.). Human farnesyl diphosphate synthase crystal structures with active and inactive bisphosphonates. Retrieved January 12, 2026, from [Link]

- Park, J., et al. (2014). Structure of human farnesyl pyrophosphate synthase in complex with an aminopyridine bisphosphonate and two molecules of inorganic phosphate.

- Jee, J., et al. (2017). Crystallographic and thermodynamic characterization of phenylaminopyridine bisphosphonates binding to human farnesyl pyrophosphate synthase. PLoS ONE, 12(10), e0186425.

-

ResearchGate. (n.d.). Diethyl bromodifluoromethylphosphonate: a highly efficient and environmentally benign difluorocarbene precursor. Retrieved January 12, 2026, from [Link]

-

Wikipedia. (2023, December 29). Phosphonate. [Link]

-

Proteopedia. (2023, February 27). Farnesyl diphosphate synthase. [Link]

-

Wikipedia. (2023, April 20). Nikolai Menshutkin. [Link]

-

ResearchGate. (n.d.). Difluoromethylenediphosphonate: A Convenient, Scalable, and High-Yielding Synthesis. Retrieved January 12, 2026, from [Link]

-

Frontiers. (2020, November 12). H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides. [Link]

-

Royal Society of Chemistry. (n.d.). Discovery of potent inhibitor for farnesyl pyrophosphate synthase in the mevalonate pathway. Retrieved January 12, 2026, from [Link]

-

Frontiers. (2021, January 6). Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective. [Link]

-

National Institutes of Health. (2021, January 6). Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective. [Link]

Sources

- 1. Phosphonate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective [frontiersin.org]

- 5. Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure of human farnesyl pyrophosphate synthase in complex with an aminopyridine bisphosphonate and two molecules of inorganic phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crystallographic and thermodynamic characterization of phenylaminopyridine bisphosphonates binding to human farnesyl pyrophosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Farnesyl diphosphate synthase - Proteopedia, life in 3D [proteopedia.org]

An In-Depth Technical Guide to the In Vitro Stability and Hydrolysis of Difluoromethylene Diphosphonate

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Criticality of Stability in Drug Discovery

In the landscape of modern drug development, the intrinsic stability of a therapeutic candidate is a cornerstone of its potential success. For molecules like difluoromethylene diphosphonate, which are designed as stable analogs of endogenous pyrophosphates, a thorough understanding of their behavior under physiological and stressed conditions is paramount. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the in vitro stability and hydrolysis of this compound. As a senior application scientist, the following sections synthesize established chemical principles with actionable experimental frameworks to empower your research and development endeavors. We will delve into the mechanistic underpinnings of its stability, provide robust protocols for its evaluation, and offer insights into the interpretation of the resulting data.

The Molecular Basis of this compound's Stability

This compound belongs to the class of bisphosphonates, which are synthetic analogs of pyrophosphate. The defining structural feature of bisphosphonates is the P-C-P (phosphorus-carbon-phosphorus) bond, which replaces the labile P-O-P (pyrophosphorus-oxygen-phosphorus) bond of pyrophosphate. This substitution is the primary reason for the enhanced stability of bisphosphonates.

The P-C-P bond is resistant to enzymatic hydrolysis by phosphatases, which readily cleave the P-O-P bond of pyrophosphate. This inherent stability is a key attribute that allows bisphosphonates to be effective therapeutic agents, particularly in bone-related disorders where they can accumulate and exert their effects over extended periods.

The introduction of two fluorine atoms on the central carbon atom (the difluoromethylene group) further modulates the electronic properties of the molecule, potentially influencing its interaction with biological targets and its overall stability profile.

Hydrolysis of this compound: A Mechanistic Perspective

While highly stable, the P-C-P bond is not entirely inert and can undergo hydrolysis under forcing conditions, such as extreme pH and high temperatures. Understanding the potential hydrolysis pathways is crucial for defining the limits of the compound's stability. The hydrolysis of phosphonates can proceed via different mechanisms depending on the pH of the solution.

Under acidic conditions, the hydrolysis of phosphonate esters typically involves the protonation of the phosphonate oxygen, making the phosphorus atom more electrophilic and susceptible to nucleophilic attack by water. For this compound, which exists as a phosphonic acid, the rate of hydrolysis in acidic solution is expected to be very slow due to the inherent strength of the P-C bond.

Under basic conditions, hydrolysis can occur through the nucleophilic attack of a hydroxide ion on the phosphorus atom. Again, due to the stability of the P-C-P backbone, this process requires harsh conditions.

The primary degradation products from the cleavage of the P-C-P bond would likely be phosphonate and difluoromethylphosphonate moieties. However, under typical in vitro assay conditions (physiological pH and temperature), significant hydrolysis of the P-C-P bond of this compound is not expected.

Forced Degradation Studies: A Framework for Stability Assessment

To comprehensively evaluate the stability of this compound and to identify potential degradation products, forced degradation studies are essential. These studies involve subjecting the compound to a range of stress conditions that are more severe than those it would encounter during normal handling and storage. The goal is to induce degradation to a limited extent (typically 5-20%) to elucidate the degradation pathways and to develop stability-indicating analytical methods.[1][2]

Stress Conditions for Forced Degradation

A systematic forced degradation study for this compound should include the following conditions:

-

Acidic Hydrolysis: Incubation in a range of hydrochloric acid (HCl) concentrations (e.g., 0.1 M to 1 M) at elevated temperatures (e.g., 60-80 °C).

-

Basic Hydrolysis: Incubation in a range of sodium hydroxide (NaOH) concentrations (e.g., 0.1 M to 1 M) at elevated temperatures (e.g., 60-80 °C).

-

Oxidative Degradation: Treatment with an oxidizing agent, such as hydrogen peroxide (H₂O₂), typically at a concentration of 3-30%, at room temperature.

-

Thermal Degradation: Exposure of the solid compound to high temperatures (e.g., 60-80 °C) for an extended period.

-

Photolytic Degradation: Exposure of the compound in solution and as a solid to UV and visible light, as specified in ICH guideline Q1B.

Experimental Workflow for Forced Degradation

The following diagram illustrates a typical workflow for a forced degradation study.

Caption: Workflow for Forced Degradation Studies.

Analytical Methodologies for Stability Assessment

The selection of appropriate analytical techniques is critical for accurately monitoring the stability of this compound and quantifying any degradation products.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is the cornerstone of stability testing. The method must be able to separate the parent compound from all potential degradation products and formulation excipients.

A Generic HPLC Method for Bisphosphonates:

-

Column: A C18 reversed-phase column is often suitable.

-

Mobile Phase: A buffered aqueous solution with an organic modifier (e.g., acetonitrile or methanol). The pH of the mobile phase is a critical parameter for achieving good peak shape and separation for these highly polar and ionizable compounds. Ion-pairing agents may also be employed.

-

Detection: As bisphosphonates lack a strong chromophore, direct UV detection can be challenging. Alternative detection methods include:

-

Refractive Index (RI) Detection: Suitable for isocratic separations.

-

Evaporative Light Scattering Detection (ELSD): A more universal detector for non-volatile analytes.

-

Pre-column or Post-column Derivatization: To introduce a chromophore or fluorophore for enhanced sensitivity with UV or fluorescence detection.

-

Mass Spectrometry (LC-MS): Provides high sensitivity and specificity and is invaluable for the identification of unknown degradation products.

-

Table 1: Example HPLC Parameters for Bisphosphonate Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 20 mM Phosphate Buffer, pH 7.0 |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 5% B; 5-20 min: 5-50% B; 20-25 min: 50% B; 25-30 min: 5% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 20 µL |

| Detector | ELSD or Mass Spectrometer |

Note: This is a starting point and the method must be optimized and validated for the specific analysis of this compound.

³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy

³¹P NMR is a powerful tool for studying phosphorus-containing compounds. It provides information about the chemical environment of the phosphorus atoms and can be used to monitor the hydrolysis of the P-C-P bond. The appearance of new signals in the ³¹P NMR spectrum would indicate the formation of degradation products. This technique is particularly useful for structural elucidation of any observed degradants. Quantitative ³¹P NMR can also be used to determine the concentration of the parent compound and its degradation products over time.

A General Protocol for ³¹P NMR Analysis:

-

Sample Preparation: Dissolve a known amount of the sample in a suitable deuterated solvent (e.g., D₂O). An internal standard (e.g., phosphoric acid) can be used for quantification.

-

Instrument Setup:

-

Use a high-field NMR spectrometer.

-

Tune the probe to the ³¹P frequency.

-

Set the spectral width to cover the expected chemical shift range for phosphonates.

-

Use a sufficient relaxation delay to ensure accurate quantification.

-

-

Data Acquisition: Acquire the ³¹P NMR spectrum with proton decoupling.

-

Data Processing: Process the spectrum (Fourier transform, phase correction, baseline correction) and integrate the signals corresponding to the parent compound and any degradation products.

In Vitro Enzymatic Stability Assay

To experimentally confirm the high resistance of this compound to enzymatic hydrolysis, an in vitro assay using a relevant enzyme, such as alkaline phosphatase, can be performed.

Protocol for Enzymatic Stability Assay:

-

Prepare a reaction buffer: e.g., 50 mM Tris-HCl, pH 9.0, containing 1 mM MgCl₂.

-

Prepare a solution of this compound in the reaction buffer at a known concentration.

-

Add alkaline phosphatase to the solution to a final concentration of, for example, 10 units/mL.

-

Incubate the reaction mixture at 37 °C.

-

Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

Quench the reaction in the aliquots by adding a strong acid (e.g., trichloroacetic acid) or by heat inactivation.

-

Analyze the samples by a validated stability-indicating HPLC method to quantify the amount of remaining this compound.

-

A positive control using a known substrate of alkaline phosphatase (e.g., p-nitrophenyl phosphate) should be run in parallel to confirm enzyme activity.

-

A negative control (this compound without the enzyme) should also be included to account for any non-enzymatic degradation.

The expected outcome is that there will be no significant decrease in the concentration of this compound over the course of the experiment, demonstrating its stability to enzymatic hydrolysis.

Data Presentation and Interpretation

The results of the stability studies should be presented clearly and concisely.

Table 2: Example of Forced Degradation Data Summary

| Stress Condition | Duration | % Degradation of this compound | Number of Degradation Products |

| 0.1 M HCl, 60 °C | 24 h | < 1% | 0 |

| 1 M HCl, 80 °C | 48 h | 8% | 1 |

| 0.1 M NaOH, 60 °C | 24 h | < 1% | 0 |

| 1 M NaOH, 80 °C | 48 h | 12% | 2 |

| 3% H₂O₂, RT | 7 days | 5% | 1 |

| 80 °C (solid) | 14 days | < 0.5% | 0 |

| Photostability (ICH Q1B) | - | < 0.5% | 0 |

The following diagram illustrates the likely simple hydrolysis pathway of this compound under harsh acidic or basic conditions, leading to the cleavage of the P-C bond.

Caption: Postulated Hydrolysis Pathway of this compound.

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the in vitro stability and hydrolysis of this compound. Its inherent stability, conferred by the P-C-P backbone, is a key characteristic that underpins its therapeutic potential. By employing systematic forced degradation studies and robust analytical methodologies such as HPLC and ³¹P NMR, researchers can gain a thorough understanding of its degradation profile. The experimental protocols outlined herein, while requiring specific validation, offer a solid foundation for initiating these critical studies. A profound understanding of a drug candidate's stability is not merely a regulatory requirement but a fundamental aspect of scientific rigor that paves the way for the development of safe and effective medicines.

References

-

Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

-

Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]

- ICH, Q1A(R2), Stability Testing of New Drug Substances and Products, Step 4 version (2003).

- ICH, Q1B, Photostability Testing of New Drug Substances and Products, Step 4 version (1996).

-

Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Molecules. [Link]

-

Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

-

Chemistry of difluoromethylene phosphonates: history, state of the art, and prospects. Beilstein Journal of Organic Chemistry. [Link]

-

Fate, Transport and Transformation Test Guidelines OPPTS 835.2130 Hydrolysis as a Function of pH and Temperature. United States Environmental Protection Agency. [Link]

Sources

difluoromethylene diphosphonate as a mimic of phosphorylated amino acids

An In-Depth Technical Guide to Difluoromethylene Diphosphonate as a Mimic of Phosphorylated Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Reversible protein phosphorylation is a cornerstone of cellular signaling, governing a vast array of biological processes. The transient nature of the phosphate ester linkage, however, presents significant challenges for detailed biochemical and structural investigations. This guide provides a comprehensive overview of this compound (CF2P)-containing amino acids as superior, non-hydrolyzable mimics of their natural phosphoserine, phosphothreonine, and phosphotyrosine counterparts. We delve into the chemical rationale behind their efficacy, detailing their synthesis, incorporation into peptides and proteins, and their application in elucidating complex biological pathways and as tools in drug discovery. This document serves as a technical resource, offering both foundational knowledge and practical, field-proven methodologies for researchers leveraging these powerful chemical tools.

Part 1: The Rationale for Mimicry: Overcoming the Instability of Phosphoamino Acids

Protein phosphorylation, orchestrated by kinases and reversed by phosphatases, acts as a molecular switch that modulates protein function, localization, and interaction networks.[1] The lability of the phosphate monoester bond in phosphoserine (pSer), phosphothreonine (pThr), and phosphotyrosine (pTyr) to phosphatase activity complicates in vitro studies and precludes their direct use as therapeutics. To circumvent this, researchers have developed non-hydrolyzable mimics that retain the key structural and electronic features of the phosphorylated state.

Among the various analogs, difluoromethylene phosphonates have emerged as particularly effective bioisosteres.[2][3] The introduction of the CF2 group in place of the ester oxygen atom offers several distinct advantages:

-

Isoelectronic and Isosteric Properties: The CF2P moiety closely mimics the tetrahedral geometry and dianionic charge distribution of the natural phosphate group at physiological pH.[3][4]

-

Enhanced Stability: The carbon-phosphorus (C-P) bond is resistant to enzymatic cleavage by phosphatases, rendering these mimics metabolically stable.[1][5] This stability allows for the "constitutive phosphorylation" phenotype, enabling researchers to trap and study phosphorylation-dependent protein-protein interactions.[1]

-

Fine-tuned Acidity: The electron-withdrawing fluorine atoms lower the pKa of the phosphonate group, ensuring it remains in the dianionic state, which is crucial for replicating the electrostatic interactions of the natural phosphate.[4]

Part 2: Synthesis and Incorporation of this compound Amino Acids

The successful application of CF2P amino acid mimics hinges on their efficient and stereocontrolled synthesis and subsequent incorporation into peptides and proteins.

Synthetic Strategies

Several synthetic routes to access α,α-difluoro-β-aminophosphonates and their derivatives have been developed.[6] A common strategy involves the asymmetric Reformatsky reaction between N-sulfinyl imines and ethyl bromodifluoroacetate.[6] Another approach is the addition of diethyl difluoromethylphosphonate to N-sulfinyl imines.[6] For the synthesis of aryl(difluoromethyl)phosphonates, cross-coupling reactions have proven effective.[6]

A generalized synthetic workflow for a protected CF2P-serine analog suitable for solid-phase peptide synthesis (SPPS) is outlined below:

Caption: Generalized workflow for synthesizing a protected CF2P-serine analog.

Incorporation into Peptides and Proteins

Once the protected CF2P amino acid is synthesized, it can be incorporated into peptides and proteins using established methodologies:

-

Solid-Phase Peptide Synthesis (SPPS): The protected CF2P amino acid can be used as a building block in standard automated peptide synthesizers.[1]

-

Expressed Protein Ligation (EPL): For larger proteins, a combination of peptide synthesis and recombinant protein expression can be employed. A peptide containing the CF2P mimic is synthesized and then ligated to a recombinantly expressed protein fragment.[1]

Part 3: Applications in Research and Drug Development

The stability and biomimetic properties of this compound amino acids have made them invaluable tools in various research areas.

Elucidating Signaling Pathways

By replacing a natural phosphorylation site with a CF2P mimic, researchers can constitutively lock a protein in its "phosphorylated" state. This allows for the identification and characterization of downstream effector proteins and the dissection of complex signaling cascades. For example, this approach has been successfully used to study the regulation of the p53 tumor suppressor protein and melatonin production.[1]

Caption: Use of CF2P mimics to stabilize and study phosphorylation-dependent protein interactions.

Enzyme Inhibition and Drug Discovery

Difluoromethylene diphosphonates are potent inhibitors of protein tyrosine phosphatases (PTPs), a class of enzymes often implicated in diseases such as cancer and diabetes.[7][8] The CF2P moiety can bind to the active site of PTPs, mimicking the binding of the natural phosphotyrosine substrate but resisting hydrolysis. This has led to the development of selective and bioavailable PTP inhibitors.[8] Through structure-based drug design, benzothiophene difluoromethyl phosphonate (DFMP) series of PTPN1/N2 dual inhibitors were discovered.[7]

Probing Protein-Protein Interactions

Many protein-protein interactions are mediated by phosphoserine/threonine binding domains. The incorporation of CF2P mimics into peptides allows for the generation of stable ligands for these domains, facilitating biophysical studies such as X-ray crystallography and surface plasmon resonance to determine binding affinities and structural details.

Part 4: Experimental Protocols

The following protocols provide a generalized framework for the synthesis and application of CF2P amino acid mimics. Researchers should adapt these methods based on their specific target and available resources.

Protocol: Synthesis of a Protected CF2P-Serine Analog

This protocol is a conceptual outline. Specific reagents and conditions will vary depending on the chosen synthetic route.

-

Starting Material: Begin with a suitable chiral precursor, such as L-serine or (R)-isopropylideneglycerol.[1]

-

Introduction of the CF2P Moiety: React the precursor with a difluoromethylene phosphonate reagent, such as diethyl bromodifluoromethylphosphonate, under basic conditions.

-

Functional Group Transformations: Convert the existing functional groups to those required for the final amino acid structure. This may involve oxidation of an alcohol to a carboxylic acid and deprotection of an amine.

-

Protection for SPPS: Protect the α-amino group with an Fmoc group and the phosphonate and any side-chain functional groups with acid-labile protecting groups (e.g., tBu).

-

Purification and Characterization: Purify the final product by chromatography and confirm its identity and purity by NMR and mass spectrometry.

Protocol: Incorporation of a CF2P-Amino Acid into a Peptide via SPPS

-

Resin Preparation: Swell the appropriate solid-phase resin (e.g., Rink amide resin) in a suitable solvent (e.g., DMF).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of piperidine in DMF.

-

Amino Acid Coupling: Activate the carboxyl group of the first Fmoc-protected amino acid using a coupling reagent (e.g., HBTU/HOBt) and couple it to the deprotected resin.

-

Iterative Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid, including the protected CF2P-amino acid analog.

-

Cleavage and Deprotection: Once the peptide sequence is complete, cleave the peptide from the resin and remove all side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/water).

-

Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and verify its identity and purity by mass spectrometry and analytical HPLC.

Part 5: Data Presentation

The following table provides a hypothetical comparison of the binding affinities of a natural phosphopeptide and its CF2P mimic to a target protein, as might be determined by surface plasmon resonance (SPR).

| Ligand | KD (nM) | ka (1/Ms) | kd (1/s) |

| Natural Phosphopeptide | 150 | 2.5 x 105 | 3.75 x 10-2 |

| CF2P-Mimic Peptide | 125 | 3.0 x 105 | 3.75 x 10-2 |

This is example data and does not represent a specific experiment.

Conclusion

This compound amino acids are powerful and versatile tools for the study of protein phosphorylation. Their unique combination of biomimetic properties and metabolic stability has enabled significant advances in our understanding of cellular signaling and has provided a promising scaffold for the development of novel therapeutics. As synthetic methodologies continue to improve, the application of these mimics is expected to expand, further unraveling the complexities of the phosphoproteome.

References

- The α,α-Difluorinated Phosphonate L-pSer-Analogue: An Accessible Chemical Tool for Studying Kinase-Dependent Signal Transduction in Vitro, and In Living Cells. (n.d.). National Institutes of Health.

- Recent Advances in Synthesis of Difluoromethylene Phosphonates for Biological Applications. (2021, September 22). ResearchGate.

- Difluoromethylene phosphonates as high‐tech tools in biochemical and biomedical research. (n.d.). ResearchGate.

- Inhibition of bone resorption by this compound in organ culture. (n.d.). PubMed.

- Synthetic and mechanistic aspects of halo-F-methylphosphonates. (n.d.). ResearchGate.

- Phosphoamino acids and their mimics Phosphoserine ( 1 ), phosphothreonine ( 2 ) and …. (n.d.). ResearchGate.

- Chemistry of difluoromethylene phosphonates: history, state of the art, and prospects. (n.d.).

- Difluoromethylenediphosphonate: A Convenient, Scalable, and High-Yielding Synthesis | Request PDF. (n.d.). ResearchGate.

- Synthetic Approaches to Protein Phosphorylation. (2015, July 18). National Institutes of Health.

- Discovery of benzothiophene difluoromethyl phosphonates (DFMP) as potent PTPN1/2-dual inhibitors through structure-based drug design (SBDD). (2023, August 16). ACS Fall 2025.

- Synthesis of Unsymmetrical Difluoromethylene Bisphosphonates. (2024, January 26). PubMed.

- Synthesis of Unsymmetrical Difluoromethylene Bisphosphonates. (n.d.). National Institutes of Health.

- ChemInform : Synthesis of the (α,α-Difluoroalkyl)phosphonate Analogue of Phosphoserine | Request PDF. (n.d.). ResearchGate.

- Development of Novel Phosphonodifluoromethyl-Containing Phosphotyrosine Mimetics and a First-In-Class, Potent, Selective, and Bioavailable Inhibitor of Human CDC14 Phosphatases. (n.d.). National Institutes of Health.

Sources

- 1. The α,α-Difluorinated Phosphonate L-pSer-Analogue: An Accessible Chemical Tool for Studying Kinase-Dependent Signal Transduction in Vitro, and In Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic Approaches to Protein Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of benzothiophene difluoromethyl phosphonates (DFMP) as potent PTPN1/2-dual inhibitors through structure-based drug design (SBDD) - American Chemical Society [acs.digitellinc.com]

- 8. Development of Novel Phosphonodifluoromethyl-Containing Phosphotyrosine Mimetics and a First-In-Class, Potent, Selective, and Bioavailable Inhibitor of Human CDC14 Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

using difluoromethylene diphosphonate in kinase inhibition assays

Application Notes & Protocols

Topic: Utilizing Difluoromethylene Diphosphonate Analogs in Kinase Inhibition Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Challenge of Studying Kinase Activity

Protein kinases are a vast and crucial family of enzymes that catalyze the transfer of a phosphate group from ATP to specific substrates, a process known as phosphorylation.[1] This fundamental reaction acts as a molecular switch, regulating a majority of cellular pathways, including cell growth, differentiation, and metabolism.[2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinases one of the most important classes of drug targets.[3]

Studying kinase activity and screening for inhibitors, however, presents a significant challenge: the rapid hydrolysis of ATP, the universal phosphate donor.[4] To overcome this, researchers rely on non-hydrolyzable ATP analogs—molecules that mimic ATP's structure and bind to the kinase active site but resist enzymatic cleavage.[4][5] Among the most robust and effective of these mimics are analogs incorporating a this compound (P-CF₂-P) moiety.

This guide provides an in-depth exploration of the principles and protocols for using this compound ATP analogs in kinase inhibition assays, offering a powerful tool for drug discovery and biochemical research.

Principle: The P-CF₂-P Moiety as a Non-Hydrolyzable Phosphate Mimic

The power of this compound analogs lies in their unique chemical structure. The central oxygen atom of a natural pyrophosphate (P-O-P) is replaced by a difluoromethylene group (P-CF₂-P).[6][7] This substitution creates a bioisostere that is exceptionally stable and resistant to enzymatic hydrolysis.[8]

Key Properties:

-

Structural Mimicry: The P-CF₂-P linkage maintains a bond angle and length very similar to the natural P-O-P pyrophosphate linkage, allowing it to fit snugly into the ATP-binding pocket of a kinase.[6]

-

Electronic Mimicry: The highly electronegative fluorine atoms polarize the P-C-P bond, closely mimicking the electronic properties of the P-O-P bond.[3]

-

Hydrolytic Stability: The carbon-phosphorus bond is significantly more stable and resistant to cleavage by kinase enzymes compared to the phosphoanhydride bond in ATP.[8][9]

By binding to the kinase active site without being consumed, these analogs act as true competitive inhibitors, effectively "freezing" the enzyme in its ATP-bound state. This allows for the accurate measurement of the binding affinity of other molecules, such as potential drug candidates, without the confounding factor of substrate turnover.[4][10]

Figure 2: IC₅₀ Determination Workflow.

3.3. Step-by-Step Procedure

Note: The following concentrations are examples and must be optimized for each specific kinase system. It is critical to first determine the ATP Kₘ for your kinase to run the assay at or near this concentration.

-

Prepare Inhibitor Plate:

-

Create a serial dilution of your test compound in 100% DMSO. A typical starting concentration is 10 mM.

-

In a separate intermediate plate, dilute the DMSO stock 1:50 in Kinase Assay Buffer. This creates a 2% DMSO solution.

-

Transfer 5 µL of the serially diluted inhibitor from the intermediate plate to the final white assay plate.

-

For controls, add 5 µL of buffer with 2% DMSO (for 0% inhibition/positive control) and 5 µL of buffer with a known potent inhibitor (for 100% inhibition/negative control).

-

-

Prepare Kinase Solution:

-

Dilute the purified kinase to a 2X working concentration in Kinase Assay Buffer. The optimal concentration should result in approximately 10-30% substrate conversion in the linear range of the reaction.

-

-

Kinase-Inhibitor Pre-incubation:

-

Add 5 µL of the 2X kinase solution to each well of the assay plate containing the inhibitor.

-

Mix gently by tapping the plate or using a plate shaker on a low setting.

-

Incubate for 20-30 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.

-

-

Prepare Substrate/ATP Analog Mix:

-

Prepare a 2X reaction mix containing the peptide substrate and the difluoromethylene ATP analog in Kinase Assay Buffer.

-

Example: For a final concentration of 100 µM ATP analog and 200 µM substrate, the 2X mix would contain 200 µM ATP analog and 400 µM substrate.

-

-

Initiate Kinase Reaction:

-

Add 10 µL of the 2X Substrate/ATP Analog mix to all wells to start the reaction. The total volume is now 20 µL.

-

Mix gently and incubate for the desired time (e.g., 60 minutes) at room temperature. The incubation time should be within the linear phase of the reaction.

-

-

Detect ADP Production:

-

Following the manufacturer's protocol for the ADP-Glo™ kit, add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add 40 µL of Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.

-

-

Measure and Analyze Data:

-

Read the luminescence on a plate reader.

-

Plot the luminescence signal (RLU) against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.

-

Data Analysis and Interpretation

The raw data from the luminometer represents the amount of ADP produced, which is directly proportional to kinase activity.

-

0% Inhibition (Positive Control): Wells with kinase and substrate but no inhibitor. This represents the maximum signal (Max).

-

100% Inhibition (Negative Control): Wells with a saturating concentration of a known potent inhibitor or no kinase. This represents the background signal (Min).

The percent inhibition for each test compound concentration is calculated as: % Inhibition = 100 * (1 - (Signal_Test - Min) / (Max - Min))

An example dataset and the resulting inhibition curve are shown below.

| Log [Inhibitor] (M) | Luminescence (RLU) | % Inhibition |

| -9.0 | 98,500 | 2.5% |

| -8.5 | 95,200 | 5.8% |

| -8.0 | 81,400 | 19.6% |

| -7.5 | 55,300 | 45.7% |

| -7.0 | 28,900 | 72.1% |

| -6.5 | 11,500 | 89.5% |

| -6.0 | 8,200 | 92.8% |

| -5.5 | 7,900 | 93.1% |

When plotted, these data yield an IC₅₀ value, which is the concentration of inhibitor required to reduce kinase activity by 50%.

Context: Kinase Signaling Pathways

The inhibition of a single kinase can have profound effects on an entire signaling cascade. Understanding this context is vital for drug development. For instance, many pathways involved in cell proliferation are driven by a series of sequential kinase activations.

Figure 3: A Generic Kinase Signaling Cascade.

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| No or Low Signal | Inactive kinase or substrate. Incorrect buffer conditions (pH, Mg²⁺). | Verify enzyme activity with a positive control. Optimize buffer components. Ensure substrate is correct for the kinase. |

| High Background Signal | ATP contamination in reagents. Non-enzymatic hydrolysis. | Use high-purity reagents. Run a "no enzyme" control to quantify background and subtract it from all measurements. |

| Poor Z'-factor | Assay window is too small. High variability in replicates. | Optimize enzyme and substrate concentrations to increase the signal-to-background ratio. Ensure proper mixing and precise pipetting. |

| Inconsistent IC₅₀ Values | Inhibitor precipitation. Time-dependent inhibition. DMSO concentration too high. | Check inhibitor solubility in the final assay buffer. Perform pre-incubation time course experiments. Keep final DMSO concentration ≤1%. |

References

-

ResearchGate. Difluoromethylenediphosphonate: A Convenient, Scalable, and High-Yielding Synthesis | Request PDF. Available at: [Link]

-

Cole, P. A., et al. (2010). The α,α-Difluorinated Phosphonate L-pSer-Analogue: An Accessible Chemical Tool for Studying Kinase-Dependent Signal Transduction in Vitro, and In Living Cells. PMC. Available at: [Link]

-

Han, J., et al. (2021). Recent Advances in Synthesis of Difluoromethylene Phosphonates for Biological Applications. ResearchGate. Available at: [Link]

-

Nair, A. C., et al. (2014). Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog. PMC. Available at: [Link]

-

Shevchuk, M. V., et al. (2020). Chemistry of difluoromethylene phosphonates: history, state of the art, and prospects. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

van der Heden van Noort, G. J., et al. (2013). Synthesis of Unsymmetrical Difluoromethylene Bisphosphonates. PMC. Available at: [Link]

-

BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Available at: [Link]

-

Jena Bioscience. (2023). Non-hydrolyzable ATP Test Kit. Available at: [Link]

-

Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]

-

Methods in Molecular Biology. (2014). Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog. Available at: [Link]

-

Lecka, J., et al. (2013). Nonhydrolyzable ATP analogues as selective inhibitors of human NPP1: a combined computational/experimental study. PubMed. Available at: [Link]

-

Organic Letters. (2013). Synthesis of Unsymmetrical Difluoromethylene Bisphosphonates. Available at: [Link]

-

ResearchGate. Strategies for the identification of kinase substrates using analog-sensitive kinases | Request PDF. Available at: [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (2000). Synthesis of (difluoromethyl)phosphonate azasugars designed as inhibitors for glycosyl transferases. Available at: [Link]

-

Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. Available at: [Link]

-

Burke, T. R., et al. (2003). The difluoromethylenesulfonic acid group as a monoanionic phosphate surrogate for obtaining PTP1B inhibitors. PubMed. Available at: [Link]

-

Hogarty, M. D., et al. (2008). Ornithine decarboxylase inhibition by alpha-difluoromethylornithine activates opposing signaling pathways via phosphorylation of both Akt/protein kinase B and p27Kip1 in neuroblastoma. PubMed. Available at: [Link]

-

Ivanova, M. V., et al. (2016). New Prospects toward the Synthesis of Difluoromethylated Phosphate Mimics. Semantic Scholar. Available at: [Link]

-

Lee, E., et al. (2021). Versatile small molecule kinase assay through real-time, ratiometric fluorescence changes based on a pyrene-DPA-Zn2+ complex. NIH. Available at: [Link]

-

ResearchGate. Examples of difluoromethyl use in kinase inhibitors (4,5). Available at: [Link]

-

Simard, J. R., & Rauh, D. (2014). FLiK: a direct-binding assay for the identification and kinetic characterization of stabilizers of inactive kinase conformations. PubMed. Available at: [Link]

-

Müller, A. C., et al. (2016). Identifying Kinase Substrates via a Heavy ATP Kinase Assay and Quantitative Mass Spectrometry. OUCI. Available at: [Link]

-

Adams, J. A. (2015). Catalytic Mechanisms and Regulation of Protein Kinases. PMC. Available at: [Link]

-

Klink, T. A., et al. (2012). Assay Development for Protein Kinase Enzymes. NCBI. Available at: [Link]

Sources

- 1. Versatile small molecule kinase assay through real-time, ratiometric fluorescence changes based on a pyrene-DPA-Zn2+ complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. The α,α-Difluorinated Phosphonate L-pSer-Analogue: An Accessible Chemical Tool for Studying Kinase-Dependent Signal Transduction in Vitro, and In Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. jenabioscience.com [jenabioscience.com]

- 6. Synthesis of Unsymmetrical Difluoromethylene Bisphosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Nonhydrolyzable ATP analogues as selective inhibitors of human NPP1: a combined computational/experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: A Guide to the Incorporation of Difluoromethylene Diphosphonate Moieties into Peptides

Abstract

The replacement of phosphate groups with non-hydrolyzable isosteres is a cornerstone of modern medicinal chemistry and chemical biology, enabling the study of phosphorylation-dependent processes and the development of enzyme-resistant therapeutics. The difluoromethylene diphosphonate (CF₂PP) moiety, in particular, serves as a high-fidelity mimic of the phosphate diester, closely replicating its stereoelectronic properties while offering complete resistance to enzymatic hydrolysis.[1][2] This guide provides a comprehensive, in-depth protocol for the synthesis of Fmoc-protected CF₂PP-amino acid building blocks and their subsequent incorporation into peptide sequences using standard Solid-Phase Peptide Synthesis (SPPS) techniques. We detail field-proven methodologies for coupling, cleavage, and a critical two-step final deprotection, as well as robust analytical procedures for characterization and validation of the final phosphonopeptide.

Introduction: The Rationale for Phosphate Mimics

Reversible protein phosphorylation is a fundamental regulatory mechanism in countless cellular signaling pathways. However, peptides and proteins containing phosphate esters are susceptible to rapid cleavage by phosphatases in vivo, severely limiting their therapeutic potential and utility as research probes.[3][4] Difluoromethylene phosphonates are considered superior bioisosteres because the electron-withdrawing fluorine atoms acidify the phosphonate protons, resulting in a pKa value that more closely mimics that of a natural phosphate group compared to non-fluorinated phosphonates.[5] This guide offers researchers the foundational protocols necessary to leverage this powerful chemical tool in their work.

Overall Synthesis Workflow

The successful incorporation of a CF₂PP moiety into a peptide is a multi-stage process that requires careful execution at each step. The overall workflow is depicted below, beginning with the synthesis of the custom amino acid building block and culminating in the purified, validated phosphonopeptide.

Figure 1: High-level workflow for CF₂PP-peptide synthesis.

Part 1: Synthesis of the Fmoc-CF₂PP-Amino Acid Building Block

The key to successful incorporation is the preparation of a suitably protected building block compatible with Fmoc-SPPS. Here, we outline a representative synthesis for a protected 4-(phosphonodifluoromethyl)-L-phenylalanine derivative, adapted from established literature.[5] This building block serves as a non-hydrolyzable mimic of phosphotyrosine.

Protocol 1.1: Synthesis of (L)-N-Fmoc-4-(di-O-ethyl-phosphonato-difluoromethyl)-phenylalanine methyl ester

-

Rationale: This multi-step synthesis starts from a commercially available iodinated phenylalanine derivative. A palladium-catalyzed cross-coupling reaction introduces the diethylphosphonodifluoromethyl group. The resulting compound is the direct precursor for the final building block.

-

Step-by-Step Procedure:

-

Starting Material: Begin with O-methyl N-Fmoc-4-iodo-L-phenylalanine.

-

Cross-Coupling Reaction:

-

In an oven-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve the starting material in a suitable solvent such as anhydrous toluene.

-

Add CuI (copper(I) iodide) and a palladium catalyst (e.g., Pd(PPh₃)₄).

-

Add the coupling partner, (diethoxyphosphoryl)difluoromethylzinc bromide or a similar reagent.

-

Heat the reaction mixture (e.g., at 80-90 °C) and monitor its progress by TLC or LC-MS.

-

Upon completion, perform an aqueous workup and purify the product by column chromatography on silica gel.

-

-

Saponification:

-

Dissolve the resulting methyl ester product in a solvent mixture such as THF/water.

-

Add LiOH or another suitable base and stir at room temperature until the ester is fully hydrolyzed (monitor by LC-MS).

-

Acidify the reaction mixture and extract the product into an organic solvent (e.g., ethyl acetate).

-

Dry and evaporate the solvent to yield the final building block: (L)-N-Fmoc-4-(di-O-ethyl-phosphonato-difluoromethyl)-phenylalanine .

-

-

Part 2: Solid-Phase Peptide Synthesis (SPPS)

With the building block in hand, the peptide can be assembled on a solid support using standard Fmoc-SPPS protocols.[6][7][8]

Protocol 2.1: Standard Fmoc-SPPS Cycle

| Step | Reagent/Procedure | Purpose |

| 1. Swelling | Swell the resin (e.g., Rink Amide or Wang) in DMF for 30-60 min. | Prepares the polymer matrix for reaction. |

| 2. Fmoc Deprotection | Treat resin with 20% piperidine in DMF (2 x 10 min). | Removes the N-terminal Fmoc group, exposing a free amine for the next coupling. |

| 3. Washing | Wash the resin thoroughly with DMF (e.g., 5-7 times). | Removes residual piperidine and byproducts. |

| 4. Coupling | Add the activated Fmoc-amino acid solution. | Forms the peptide bond. |

| 5. Washing | Wash the resin thoroughly with DMF (e.g., 3-5 times). | Removes excess reagents. |

| 6. Repeat | Return to Step 2 for the next amino acid in the sequence. | Elongates the peptide chain. |

Protocol 2.2: Coupling the CF₂PP-Amino Acid Building Block

-

Rationale: The CF₂PP-amino acid is bulkier and potentially less reactive than standard amino acids. Therefore, a potent activation system and sufficient reaction time are crucial for achieving high coupling efficiency. Urionium-based activators like HBTU or HATU are highly effective.[4]

Sources

- 1. [Development of new deprotecting methodologies for peptides and application to studies on signaling mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic Methods of Phosphonopeptides | MDPI [mdpi.com]

- 4. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]

- 5. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Improvements to the TMSBr method of peptide resin deprotection and cleavage: application to large peptides. | Semantic Scholar [semanticscholar.org]

- 7. Improvements to the TMSBr method of peptide resin deprotection and cleavage: application to large peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

Application Notes and Protocols: Difluoromethylene Diphosphonate in Bone Resorption Studies

<

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Difluoromethylene Diphosphonate in the Context of Bone Biology

Bone remodeling is a dynamic and lifelong process involving the balanced activity of bone-forming osteoblasts and bone-resorbing osteoclasts.[1][2][3] An imbalance in this process, particularly excessive osteoclast activity, leads to various pathological conditions, most notably osteoporosis.[4] Bisphosphonates are a class of drugs that are mainstays in the treatment of diseases characterized by excessive bone resorption.[5][6] this compound (F2MDP), a member of this class, offers unique properties for studying and inhibiting bone resorption.

Unlike nitrogen-containing bisphosphonates that primarily inhibit farnesyl pyrophosphate synthase (FPPS), an enzyme in the mevalonate pathway essential for osteoclast survival, non-nitrogen containing bisphosphonates like clodronate and F2MDP are metabolized by osteoclasts into non-hydrolyzable analogs of adenosine triphosphate (ATP).[7][8][9] These cytotoxic ATP analogs accumulate within the osteoclast, inducing apoptosis and thereby inhibiting bone resorption.[10][11] The fluorine atoms in F2MDP increase its stability and potency compared to other non-nitrogenous bisphosphonates.[10]

This guide provides a comprehensive overview of the application of DFMDP in bone resorption studies, detailing its mechanism of action and providing step-by-step protocols for both in vitro and in vivo experimental models.

Mechanism of Action: DFMDP and Osteoclast Apoptosis

The primary cellular target of DFMDP is the mature osteoclast. The process begins with the adherence of DFMDP to the hydroxyapatite crystals in the bone matrix.[12] During bone resorption, osteoclasts internalize the bone matrix, and with it, the bound DFMDP.

Inside the osteoclast, DFMDP is metabolized into a non-hydrolyzable ATP analog, AppCF2P. This analog competes with endogenous ATP, disrupting intracellular energy-dependent processes and ultimately leading to osteoclast apoptosis. This targeted cytotoxicity is a key advantage, as it primarily affects the cells directly responsible for bone resorption.

Caption: Mechanism of DFMDP action on osteoclasts.

PART 1: In Vitro Applications and Protocols

In vitro assays are fundamental for dissecting the cellular and molecular mechanisms of DFMDP action and for initial screening of its efficacy.

Osteoclast Differentiation Assay

This assay is crucial to determine if DFMDP has a direct effect on the formation of osteoclasts from their precursor cells.[1][13][14]

Protocol: Osteoclast Differentiation from Murine Bone Marrow Macrophages (BMMs) [1][2]

-

Isolation of Bone Marrow Cells:

-

Euthanize a 6-8 week old mouse and dissect the femurs and tibias.[15]

-